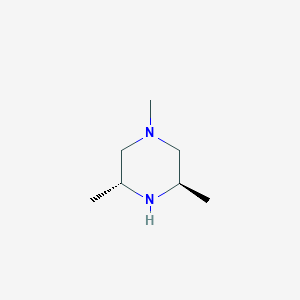

(3R,5R)-1,3,5-trimethylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(3R,5R)-1,3,5-trimethylpiperazine |

InChI |

InChI=1S/C7H16N2/c1-6-4-9(3)5-7(2)8-6/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1 |

InChI Key |

CLPZHEDSMNQBPP-RNFRBKRXSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@H](N1)C)C |

Canonical SMILES |

CC1CN(CC(N1)C)C |

Origin of Product |

United States |

Advanced Stereochemical Characterization and Elucidation for 3r,5r 1,3,5 Trimethylpiperazine

Determination of Absolute and Relative Stereochemistry

The stereochemistry of 1,3,5-trimethylpiperazine (B2958121) is defined by the spatial orientation of the three methyl groups. The substituents at the C3 and C5 positions can be either cis or trans to each other. In the case of (3R,5R)-1,3,5-trimethylpiperazine, the substituents at C3 and C5 are in a cis relationship. This cis-diastereomer exists as a pair of enantiomers: (3R,5R) and (3S,5S). The (3R,5R) designation specifies one of these enantiomers.

The determination of relative stereochemistry (cis or trans) is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and Nuclear Overhauser Effect (NOE) correlations between protons on the piperazine (B1678402) ring can reveal their spatial proximity. For instance, in a chair conformation, which is common for piperazine rings, diaxial and axial-equatorial proton couplings have distinct and predictable values.

The determination of absolute stereochemistry (distinguishing the (3R,5R) from the (3S,5S) enantiomer) is more complex and requires a chiral probe or method. This can be accomplished by:

X-ray Crystallography: Analysis of a single crystal of an enantiomerically pure sample or a diastereomeric salt formed with a chiral resolving agent of known absolute configuration provides unambiguous assignment of the absolute stereochemistry.

Chiroptical Spectroscopy: Techniques like Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD) can be used, often in conjunction with computational methods, to assign the absolute configuration by comparing experimental spectra with calculated spectra for a known configuration. rsc.org

Chemical Correlation: The compound can be synthesized from or converted to a molecule of known absolute stereochemistry without affecting the chiral centers .

In a study on the synthesis of 2,6-disubstituted piperazines, the relative stereochemistry of a related compound was determined to be trans by single-crystal X-ray diffraction. nih.gov This highlights the definitive nature of this technique in establishing relative stereochemical relationships. nih.gov

Analytical Methodologies for Enantiomeric and Diastereomeric Purity Assessment

Assessing the purity of a specific stereoisomer like this compound requires analytical methods that can separate and quantify it from its enantiomer ((3S,5S)-1,3,5-trimethylpiperazine) and any potential diastereomers (trans-isomers).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the relative stereochemistry and conformational preferences of piperazine derivatives. In symmetrically N,N'-disubstituted piperazines, the complexity of the NMR spectra can increase at lower temperatures as the ring inversion and amide bond rotation (if applicable) slow down on the NMR timescale. rsc.org For cis-1,3,5-trimethylpiperazine, the symmetry would lead to a simplified spectrum compared to the trans isomer. The chemical shifts of the carbon atoms are particularly sensitive to the steric environment.

Below is a table of representative ¹³C NMR chemical shifts for piperazine and a related substituted piperidine, which can serve as a basis for predicting the spectrum of 1,3,5-trimethylpiperazine. The introduction of methyl groups and the N-methyl group will induce specific shifts based on their positions.

| Compound | Carbon Position | Chemical Shift (ppm) |

|---|---|---|

| Piperazine | C2/C3/C5/C6 | 45.9 |

| cis-3,5-Dimethylpiperidine | C2/C6 | 54.4 |

| cis-3,5-Dimethylpiperidine | C4 | 43.0 |

| cis-3,5-Dimethylpiperidine | C3/C5 | 32.7 |

| cis-3,5-Dimethylpiperidine | CH₃ | 19.7 |

Chiroptical Methods: These techniques measure the differential interaction of chiral molecules with polarized light.

Optical Rotation: Measures the rotation of plane-polarized light. The (3R,5R) and (3S,5S) enantiomers will rotate light to an equal but opposite degree. A non-zero optical rotation indicates an excess of one enantiomer.

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized light by a chiral molecule.

Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light.

The absolute configuration of complex molecules, such as fungal phytotoxins, has been successfully determined by comparing experimental ECD and VCD spectra with those predicted by computational chemistry. rsc.org This approach would be highly suitable for assigning the absolute configuration of this compound.

Chromatographic methods are essential for separating stereoisomers and determining enantiomeric and diastereomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective for a wide range of chiral compounds, including those with piperazine scaffolds. The choice of mobile phase and column temperature are critical parameters for optimizing the separation.

Gas Chromatography (GC): Chiral GC is another powerful technique for separating volatile enantiomers. Similar to chiral HPLC, it utilizes a capillary column coated with a CSP. For amines like 1,3,5-trimethylpiperazine, cyclodextrin (B1172386) derivatives are common CSPs. Often, the amines are derivatized with an achiral reagent (e.g., trifluoroacetic anhydride) to improve their volatility and chromatographic behavior. This derivatization does not affect the stereocenters of the analyte. The separation of enantiomeric 1-phenylalkylamines has been demonstrated using GC with a substituted cyclodextrin stationary phase. wiley.com

The table below summarizes typical parameters for chiral chromatographic separations.

| Technique | Chiral Stationary Phase (Example) | Typical Analytes | Detection Method |

|---|---|---|---|

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Piperidine and Piperazine derivatives | UV, MS |

| Chiral GC | Substituted Cyclodextrins (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) | Volatile amines (often derivatized) | FID, MS |

X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, including both relative and absolute stereochemistry. The technique requires a single crystal of the compound. If the enantiomerically pure compound does not crystallize well, it can be derivatized by forming a salt with a chiral acid or base of known absolute configuration (a chiral resolving agent). The resulting diastereomeric salt often has different crystallization properties.

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice. This provides definitive proof of the connectivity and stereochemistry. For example, the crystal structures of salts of N-(4-fluorophenyl)piperazine with various carboxylic acids have been determined, showcasing how hydrogen bonding and other intermolecular interactions dictate the crystal packing. nih.gov While no specific crystal structure for this compound has been reported in the searched literature, this method remains the most definitive for its structural elucidation.

Asymmetric Synthesis Strategies for 3r,5r 1,3,5 Trimethylpiperazine

Contemporary Chemical Synthesis Approaches to Chiral Trimethylpiperazines

The creation of stereochemically pure piperazines, such as (3R,5R)-1,3,5-trimethylpiperazine, necessitates precise control over the introduction of chiral centers. Modern synthetic chemistry offers several powerful approaches to achieve this, ranging from the use of naturally derived chiral starting materials to sophisticated catalytic asymmetric reactions.

Chiral Pool-Based Methodologies Utilizing Naturally Occurring Precursors

The chiral pool, comprised of readily available and enantiomerically pure natural products like amino acids and terpenes, serves as a foundational source for asymmetric synthesis. nih.govyoutube.com A plausible strategy for the synthesis of this compound can be envisioned starting from a chiral amino acid. For instance, D-alanine, with its inherent (R)-stereocenter, could serve as a precursor for one of the chiral centers in the target molecule.

A hypothetical synthetic pathway could involve the conversion of D-alanine into a suitable building block, which is then incorporated into the piperazine (B1678402) ring. This approach ensures the stereochemical integrity of at least one of the chiral centers from the outset.

Diastereoselective and Enantioselective Alkylation Reactions in Piperazine Ring Construction

The introduction of substituents onto a pre-existing piperazine ring or its precursors with high stereocontrol is a key strategy. Diastereoselective alkylation of piperazin-2-one (B30754) templates has proven to be a successful method for creating quaternary alpha-amino acids and can be adapted for piperazine synthesis. nih.gov

One potential approach involves the sequential alkylation of a diketopiperazine template derived from a chiral amino acid. This method allows for the controlled introduction of methyl groups at the C3 and C5 positions. The choice of alkylating agents and reaction conditions is crucial for achieving the desired diastereoselectivity.

| Reaction Type | Key Features | Potential Application |

| Diastereoselective Alkylation | Use of chiral auxiliaries or templates to direct the approach of the electrophile. | Sequential methylation of a piperazin-2-one to install the C3 and C5 methyl groups with the desired stereochemistry. |

| Enantioselective Alkylation | Catalytic methods employing chiral ligands to create stereocenters with high enantiomeric excess. | Asymmetric allylic alkylation of piperazin-2-ones followed by reduction to the corresponding piperazine. caltech.edu |

Cyclization and Ring-Forming Strategies for Stereodefined Piperazine Cores

The construction of the piperazine ring itself can be designed to establish the desired stereochemistry. Various cyclization strategies have been developed for the synthesis of substituted piperazines. nih.govnih.gov An iridium-catalyzed regioselective and diastereoselective synthesis of C-substituted piperazines has been reported, yielding the 2R,3R,5R,6R isomer. nih.gov While this specific substitution pattern differs from the target molecule, the underlying principles of stereocontrol during cyclization are highly relevant.

A potential strategy for this compound could involve a [4+2] cycloaddition or a reductive amination of a diketo-precursor that already contains the necessary chiral centers. The stereochemical outcome of the cyclization would be directed by the existing stereocenters in the linear precursor.

Synthesis of Precursors and Stereoselective Intermediates to this compound

The successful synthesis of the target molecule hinges on the preparation of key precursors with the correct stereochemistry. For instance, the synthesis of (3R,5R)-5-hydroxypiperazic acid has been achieved through a diastereoselective enolate hydroxylation and electrophilic N-amination. nsf.govresearchgate.net This demonstrates that stereocontrol can be exerted on a linear precursor before the final ring closure.

A plausible precursor for this compound could be a diamine with the desired (3R,5R) stereochemistry. The synthesis of such a diamine could be approached through asymmetric reduction of a corresponding diketone or through the use of chiral auxiliaries.

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, further modifications can be introduced to modulate its properties. The presence of two secondary amine groups and two stereogenic centers offers opportunities for regioselective functionalization.

Regioselective Modifications

The two nitrogen atoms in the piperazine ring are chemically distinct due to the presence of the C3 and C5 methyl groups. This inherent asymmetry can be exploited to achieve regioselective functionalization. For example, the less sterically hindered nitrogen atom would be expected to react preferentially in many cases.

Site-selective C-H alkylation of piperazine substrates has been achieved through organic photoredox catalysis, with the regioselectivity being influenced by the electronic properties of the nitrogen protecting groups. acs.org While this applies to C-H functionalization, the principles of electronic and steric differentiation are also applicable to N-functionalization.

| Functionalization Strategy | Controlling Factors | Potential Outcome |

| Monofunctionalization | Steric hindrance, electronic effects of substituents. | Selective alkylation or acylation of the less sterically hindered nitrogen atom. |

| Orthogonal Protection | Use of protecting groups with different removal conditions. | Allows for the sequential functionalization of the two nitrogen atoms with different substituents. |

The regioselectivity of reactions involving bromopiperazine-2,5-diones has been shown to be dependent on the N-substituents, highlighting the influence of existing groups on subsequent modifications. rsc.org

Stereoconservative Transformations

A viable and efficient stereoconservative approach to this compound involves a two-stage process. The initial stage focuses on the asymmetric synthesis of the chiral scaffold, (2R,6R)-dimethylpiperazine. This intermediate, which possesses the desired stereochemistry at the C3 and C5 positions (renumbered according to IUPAC nomenclature for the final product), is then subjected to a double N-methylation reaction. This subsequent transformation is designed to be stereoconservative, meaning it does not alter the pre-existing chiral centers.

The asymmetric synthesis of the enantiomer, (2S,6S)-2,6-dimethylpiperazine, has been successfully demonstrated, providing a clear precedent for the synthesis of the (2R,6R)-isomer. nih.gov By employing starting materials with the opposite chirality, namely D-alanine and methyl (S)-lactate, the (2R,6R)-dimethylpiperazine core can be constructed with high enantiomeric purity.

The established synthesis for the (2S,6S)-enantiomer begins with the conversion of N-t-Boc-L-alanine into its corresponding dibenzylamide. nih.gov Following a partial deprotection and reduction sequence, the chiral diamine is obtained with an excellent enantiomeric excess (>98% ee). nih.gov This diamine then undergoes alkylation with methyl (R)-2-[(trifluoromethanesulfonyl)oxy]propionate, which is generated from methyl (R)-lactate. nih.gov The subsequent monodebenzylation and cyclization afford a piperazin-2-one intermediate. nih.gov A final reduction of the piperazinone and hydrogenolysis of the remaining benzyl (B1604629) group yields (2S,6S)-2,6-dimethylpiperazine. nih.gov

By analogy, the synthesis of the required (2R,6R)-dimethylpiperazine would commence from N-t-Boc-D-alanine and utilize methyl (S)-lactate to introduce the second stereocenter. This strategy ensures the correct absolute configuration at both C2 and C6 of the piperazine ring.

Once the (2R,6R)-dimethylpiperazine scaffold is in hand, the final step is a double N-methylation to introduce the methyl group at the 1- and 4-positions (which become the 1- and 5-positions in the final named compound). A classic and highly effective method for this transformation is the Eschweiler-Clarke reaction. This reaction utilizes formic acid and formaldehyde (B43269) to reductively methylate secondary amines. atamanchemicals.com A key advantage of the Eschweiler-Clarke reaction is its stereoconservative nature; it does not epimerize or racemize existing stereocenters, thus preserving the (3R,5R) configuration of the dimethylpiperazine core. The reaction typically proceeds in high yield and is a well-established method for the N-methylation of piperazines. atamanchemicals.com

| Step | Reaction | Starting Materials | Key Reagents | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | Asymmetric synthesis of chiral piperazine core | N-t-Boc-D-alanine, methyl (S)-lactate | Dibenzylamine, Trifluoromethanesulfonic anhydride, 2,6-lutidine, LiAlH₄, Perlman's catalyst | (2R,6R)-dimethylpiperazine | ~44 (based on enantiomer synthesis) nih.gov | >98 nih.gov |

| 2 | Stereoconservative N-methylation | (2R,6R)-dimethylpiperazine | Formic acid, Formaldehyde | This compound | High | >98 |

This stereoconservative strategy provides a reliable pathway to the target molecule, this compound, with a high degree of stereochemical control.

Research Applications of 3r,5r 1,3,5 Trimethylpiperazine in Catalysis and Molecular Design

(3R,5R)-1,3,5-trimethylpiperazine as a Chiral Auxiliary and Ligand in Asymmetric Synthesis

The utility of chiral molecules as auxiliaries and ligands is a cornerstone of modern asymmetric synthesis, enabling the selective production of a single enantiomer of a target molecule. The C2-symmetric nature of the (3R,5R)-dimethylpiperazine core within this compound suggests its potential in stereoselective transformations.

The coordination chemistry of piperazine (B1678402) and its derivatives is well-established, with the two nitrogen atoms acting as effective binding sites for a variety of metal ions. researchgate.net The incorporation of chirality, as seen in this compound, introduces the potential for forming chiral metal complexes that can serve as asymmetric catalysts.

Research into chiral N,N'-dimethyl-1,4-piperazines has demonstrated their ability to complex with both monovalent and divalent metals. The conformation of the piperazine ring, typically a chair form in the free ligand, can change to a boat conformation upon metal binding to accommodate the geometric requirements for complex formation. This conformational flexibility, combined with the steric and electronic environment created by the substituents, dictates the stability and structure of the resulting metal complex. While specific studies detailing the complexation of this compound with various metals are not extensively documented in current literature, the principles derived from similar chiral piperazines are applicable. For instance, studies on piperazine-containing macrocycles have shown high selectivity for certain transition metals like Cu(II), a property influenced by the rigidification of the ligand scaffold.

The coordination of a metal to a chiral piperazine ligand like this compound would create a well-defined, chiral three-dimensional space around the metal center. This chiral environment is the key to inducing stereoselectivity in catalytic reactions.

The development of new chiral ligands for asymmetric catalysis is a continuous effort in organic synthesis. Chiral diamines are particularly valuable in this context. While direct evidence of this compound being used as a ligand in enantioselective reactions is limited in published research, studies on analogous chiral piperazines provide a strong proof of concept.

For example, various chiral diamine ligands derived from piperazine have been employed in the asymmetric addition of diethylzinc (B1219324) to aldehydes. Although in some initial studies the enantioselectivity achieved was low, these results validate the approach of using chiral piperazines to create active catalysts. The efficiency and enantioselectivity of such reactions are highly dependent on the structure of the ligand, the metal used, the substrate, and the reaction conditions. The specific substitution pattern of this compound—with methyl groups at the chiral centers and on one nitrogen—would be expected to influence the catalytic activity and selectivity of its metal complexes. Further research would be required to synthesize and test these complexes in key asymmetric transformations, such as alkylations, reductions, or allylic substitutions, to determine their efficacy.

Utilization of this compound as a Privileged Scaffold in Target-Oriented Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The piperazine ring is widely recognized as such a scaffold, appearing in numerous approved drugs across various therapeutic areas. researchgate.netnih.gov Its desirable physicochemical properties, including aqueous solubility and basicity, along with its synthetic tractability, make it a favored building block in drug design. nih.gov

The this compound moiety represents a stereochemically defined version of this privileged structure. Introducing specific stereocenters can significantly enhance binding affinity and selectivity for a biological target. The synthesis of complex molecules often relies on chiral pool synthesis, where a readily available chiral molecule is used as a starting material. nih.gov this compound can serve as such a starting block. For example, the piperazine scaffold is a key component in a variety of potent and selective inhibitors, including those targeting kinases and G-protein coupled receptors. By starting with a stereochemically pure fragment like this compound, medicinal chemists can build complexity and explore chemical space with greater control over the final product's three-dimensional structure. This is crucial for optimizing interactions within a protein's binding site.

A prominent example of a privileged scaffold that is often combined with piperazine is the 1,3,5-triazine (B166579) core. mdpi.comnih.gov The stepwise nucleophilic substitution of cyanuric chloride allows for the controlled introduction of different functionalities, and piperazine derivatives are frequently used as one of the nucleophiles to build libraries of compounds for screening. mdpi.com

Design and Synthesis of Advanced Chemical Entities Incorporating the this compound Moiety for Investigational Purposes

Beyond its role in catalysis and as a scaffold for drugs, the this compound structure can be incorporated into advanced chemical entities designed as tools to study biological systems.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how a molecule's structure correlates with its biological activity. nih.gov For piperazine-containing compounds, SAR studies often involve modifying substituents on the piperazine ring or altering the groups attached to it to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

While specific SAR studies on derivatives of this compound are not widely reported, the principles are clear. One could synthesize a library of analogs by varying the substituents on the second nitrogen atom (N1) or by further modifying the methyl groups. The defined stereochemistry of the (3R,5R) core would serve as a constant, allowing for a clear interpretation of how other structural changes affect activity. For example, in the development of antiviral agents based on a 1,3,5-triazine scaffold linked to a piperazine, 3D-QSAR (Quantitative Structure-Activity Relationship) models have been used to guide the synthesis of more potent compounds. mdpi.com Similar computational and synthetic strategies could be applied to derivatives of this compound to develop selective chemical probes for specific biological targets.

Table 1: Examples of SAR in Piperazine-Containing Scaffolds This table illustrates the principles of SAR using examples from the broader class of piperazine derivatives, as specific data for this compound is not available.

| Lead Compound Class | Structural Variation | Observed Effect on Activity | Reference |

| Arylpiperazines | Substitution at ortho/meta position of the aryl ring | Affects selectivity between 5-HT1A and alpha 1 receptors. nih.gov | nih.gov |

| LQFM Piperazine Derivatives | Modification of the terminal phenyl group | Altered anxiolytic and antidepressant-like effects. nih.gov | nih.gov |

| 1,3,5-Triazine-Piperazines | Change in substituent on the benzyl (B1604629) group attached to piperazine | Modulated anti-potato virus Y (PVY) activity. mdpi.com | mdpi.com |

Chemical tools, such as selective inhibitors and fluorescent probes, are essential for dissecting complex biological pathways. The design of these tools often requires a modular scaffold that allows for the incorporation of various functional groups. The 1,3,5-triazine scaffold, for instance, has been used to create trifunctional molecules containing: 1) a diversity element to direct target binding, 2) an electrophile for covalent modification of the target, and 3) a "click-chemistry" handle for target identification and enrichment. nih.gov

The this compound moiety could serve as an excellent diversity element in such a modular design. Its N-H group (if the starting material is the N-demethylated version, (3R,5R)-3,5-dimethylpiperazine) provides a ready point of attachment to a larger scaffold, while its defined 3D structure can impart specific binding properties. Furthermore, piperazine-containing structures have been used in the construction of fluorescent chemosensors for detecting metal cations, where the piperazine unit acts as both the binding site and an electronic component of the fluorophore system. nih.gov By analogy, this compound could be incorporated into similar probes, where its specific chiral structure might lead to enantioselective sensing of chiral analytes or unique interactions with biological macromolecules.

Computational and Theoretical Investigations of 3r,5r 1,3,5 Trimethylpiperazine

Quantum Chemical and Molecular Mechanics Studies

Quantum chemical (QM) and molecular mechanics (MM) methods are foundational tools for dissecting the structural and electronic characteristics of molecules like (3R,5R)-1,3,5-trimethylpiperazine. These computational techniques provide insights that are often difficult or impossible to obtain through experimental means alone.

Conformational Analysis and Energy Landscapes of the Piperazine (B1678402) Ring

The six-membered piperazine ring is not planar and, similar to cyclohexane, can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. libretexts.org For this compound, the key to its conformational preference lies in the spatial arrangement of the three methyl groups.

Computational methods like Density Functional Theory (DFT) at the QM level or force-field-based molecular mechanics are employed to map the potential energy surface of the molecule. This analysis identifies the most stable conformers and the energy barriers for interconversion between them. acs.orgstackexchange.com For this compound, the dominant conformation is overwhelmingly predicted to be a chair form. In this chair conformation, the substituents on the ring carbons can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to steric hindrance, substituents prefer the less crowded equatorial position.

Therefore, the lowest energy conformer of this compound is expected to be a chair conformation where the C3-methyl and C5-methyl groups, as well as the N1-methyl group, all reside in equatorial or pseudo-equatorial positions to minimize steric strain. Conformational searches help quantify the energy differences between various possible arrangements. nih.govnih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | C3-Methyl Position | C5-Methyl Position | N1-Methyl Position | Calculated Relative Energy (kcal/mol) | Stability |

| Chair (eq, eq) | Equatorial | Equatorial | Equatorial | 0.00 | Most Stable |

| Chair (ax, eq) | Axial | Equatorial | Equatorial | > 4.0 | Less Stable |

| Twist-Boat | - | - | - | ~5.5 | High Energy Intermediate |

| Boat | - | - | - | ~6.5 | High Energy Intermediate |

| Half-Chair | - | - | - | ~10.0 | Transition State |

Note: Energy values are illustrative, based on typical values for substituted cyclohexanes and piperidines, and would be precisely determined using QM or MM calculations. libretexts.orgmasterorganicchemistry.com

Stereoelectronic Effects and Molecular Orbital Theory Applications

Beyond simple sterics, stereoelectronic effects play a subtle but significant role in determining molecular conformation and reactivity. These effects arise from the interaction between electron orbitals. In this compound, key stereoelectronic interactions involve the lone pair of electrons on the nitrogen atoms.

Molecular Orbital (MO) theory provides the framework for understanding these phenomena. mit.eduyoutube.com By combining atomic orbitals, MO theory generates molecular orbitals that extend over the entire molecule, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netuci.edu The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability.

One important stereoelectronic effect is hyperconjugation. For instance, an interaction can occur between the lone pair orbital on one nitrogen (n) and the anti-bonding orbital (σ) of an adjacent C-H or C-C bond. This n → σ donation stabilizes the molecule and can influence bond lengths and angles. In the case of N-Boc piperazines, such orbital overlaps have been proposed to explain differences in the acidity of adjacent protons. whiterose.ac.uk For this compound, computational analysis of the natural bond orbitals (NBO) would be used to identify and quantify these stabilizing interactions in its preferred conformation.

Table 2: Key Molecular Orbital Interactions in Piperazine Systems

| Interacting Orbitals | Type of Interaction | Consequence |

| n(N) → σ(C-H) | Hyperconjugation | Stabilization, potential increase in acidity of the C-H proton. |

| n(N) → σ(C-C) | Hyperconjugation | Stabilization of the conformation, slight elongation of the C-C bond. |

| HOMO-LUMO | Frontier Orbitals | The energy gap determines kinetic stability and electronic excitation properties. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

For piperazine derivatives with pharmacological potential, understanding how they interact with their biological targets (typically protein receptors) is paramount. Molecular docking and molecular dynamics (MD) simulations are the primary in silico tools for this purpose.

Prediction of Binding Modes and Affinities with Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This method involves placing a 3D model of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results predict the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

For example, the protonated secondary amine of the piperazine ring could act as a hydrogen bond donor, while the tertiary amine could act as a hydrogen bond acceptor. The methyl groups would likely engage in favorable hydrophobic interactions within the receptor's binding pocket. Docking studies on similar arylpiperazine derivatives have successfully identified critical interactions with receptors like the serotonin (B10506) and sigma receptors. acs.orgacs.org

Elucidation of Stereochemical Requirements for Molecular Recognition

Stereochemistry is often a critical determinant of pharmacological activity. A receptor's binding site is chiral, meaning it can differentiate between stereoisomers of a ligand. Computational simulations are invaluable for explaining and predicting this stereoselectivity. researchgate.net

By docking both the (3R,5R) enantiomer and its (3S,5S) counterpart into a receptor model, researchers can compare their binding scores and interaction patterns. The (3R,5R) configuration may allow for a more optimal fit, positioning the methyl groups in favorable hydrophobic pockets while avoiding steric clashes, leading to a higher binding affinity compared to other stereoisomers. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the predicted binding pose. researchgate.net These simulations can confirm whether the key interactions identified in docking are maintained, revealing the dynamic nature of molecular recognition. researchgate.net

In Silico Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational chemistry is not only used to predict the properties of a final molecule but also to understand its chemical reactivity and guide its synthesis. For this compound, in silico methods can predict which sites on the molecule are most likely to react and under what conditions. mdpi.commdpi.com

Methods based on DFT can be used to calculate the molecular electrostatic potential (MEP). An MEP map visually displays the electron density distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the lone pair on the secondary amine (N4) would be identified as a primary nucleophilic site, susceptible to attack by electrophiles in, for example, alkylation or acylation reactions. nih.gov

Furthermore, frontier molecular orbital theory can be used to predict reactivity. The HOMO often indicates the site of nucleophilic attack, while the LUMO indicates the site of electrophilic attack. researchgate.net By calculating the energies and distributions of these orbitals, chemists can predict the regioselectivity of various synthetic transformations, optimizing reaction conditions and improving yields for creating more complex derivatives from the this compound scaffold. acs.orgnih.gov

Table 3: Computationally Predicted Reactive Sites in this compound

| Site | Computational Indicator | Predicted Reactivity | Potential Reactions |

| N4 Nitrogen | High negative electrostatic potential; High HOMO density | Nucleophilic | Alkylation, Acylation, Arylation |

| Protons α to Nitrogen | Kinetic acidity influenced by stereoelectronic effects | Potentially acidic | Deprotonation with strong bases |

Future Research Directions for 3r,5r 1,3,5 Trimethylpiperazine

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Green Chemistry Principles

The synthesis of enantiomerically pure piperazines is a critical area of research. nih.govacs.org Current methodologies for producing chiral piperazines often rely on multi-step processes that may not align with the principles of green chemistry. Future research will likely focus on developing more efficient and sustainable synthetic routes to (3R,5R)-1,3,5-trimethylpiperazine.

Emerging strategies in organic synthesis offer promising avenues. numberanalytics.com Photoredox catalysis, for instance, provides a green approach for the C-H functionalization of piperazines, often utilizing organic dyes or iridium-based catalysts. researchgate.netmdpi.com This method can proceed under mild conditions and has been successfully adapted to continuous flow processes, enhancing scalability and sustainability. mdpi.com Another green approach involves microwave-assisted and ultrasound-assisted synthesis, which can significantly shorten reaction times, reduce energy consumption, and allow for the use of environmentally benign solvents like water. mdpi.comnih.gov

The development of catalytic methods that avoid stoichiometric reagents is a key goal. mdpi.com Research into the asymmetric hydrogenation of pyrazine (B50134) precursors, activated by alkyl halides and catalyzed by iridium complexes, has shown high enantioselectivity for a range of chiral piperazines and demonstrates practical utility through its scalability. nih.govacs.org Furthermore, starting from readily available materials like α-amino acids to construct the chiral piperazine (B1678402) core represents a practical and scalable approach. rsc.org The principles of green chemistry, such as designing syntheses that are clean, economical, and safe, will be paramount. chim.it This includes using renewable feedstocks, like chitin, to produce valuable nitrogen-containing chemicals, which aligns with sustainable practices. rsc.org

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photoredox Catalysis | Utilizes light energy, mild reaction conditions, applicable to C-H functionalization. researchgate.netmdpi.com | Development of specific organic photoredox catalysts, adaptation to flow chemistry for continuous production. mdpi.com |

| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction times, reduced energy consumption, potential for using green solvents like water. mdpi.comnih.gov | Optimization of reaction parameters (temperature, time, catalyst) for high yield and purity. mdpi.com |

| Asymmetric Catalytic Hydrogenation | High enantioselectivity, potential for scalability. nih.govacs.org | Design of novel chiral iridium catalysts tailored for the specific substitution pattern of the target molecule. |

| Biocatalysis | High stereoselectivity, operates under mild aqueous conditions, environmentally friendly. numberanalytics.com | Screening and engineering of enzymes (e.g., imine reductases, transaminases) for the specific transformation. |

| Synthesis from α-Amino Acid Precursors | Readily available chiral pool starting materials, practical and scalable route. rsc.org | Optimization of the aza-Michael addition key step and exploration of various protecting groups. rsc.org |

Development of Advanced Analytical Techniques for Real-time Monitoring of Chiral Transformations

Controlling and understanding stereoselective reactions requires advanced analytical methods that can provide real-time data. numberanalytics.commasterorganicchemistry.com Future research should focus on developing and applying such techniques to monitor the synthesis and transformations of this compound. This is crucial for optimizing reaction conditions to achieve high enantiomeric excess (ee). acs.org

High-throughput screening (HTS) methods are essential for the rapid discovery and optimization of chiral catalysts and reactions. acs.org Fluorescence-based assays, for example, offer a sensitive and robust platform for determining the enantiomeric excess of chiral amines and related compounds. nih.gov These assays can be performed in high-throughput formats like 384-well plates, are not sensitive to common impurities, and require only nanogram quantities of the substrate, making them ideal for screening reaction conditions in real-time. nih.gov

Other promising techniques include chiroptical methods like circular dichroism (CD) spectroscopy. When combined with machine learning algorithms, CD spectra can be used to rapidly determine both enantiomeric and diastereomeric excess without the need for chromatographic separation. nih.gov For a more fundamental understanding, single-molecule techniques are emerging. By taking advantage of effects like chirality-induced spin selectivity, it is possible to directly monitor chirality variations during a reaction in a single-molecule junction, providing unprecedented insight into reaction mechanisms. nih.gov The development of stereodynamic probes that give a chiroptical response upon interaction with a chiral analyte also presents a powerful tool for ee determination, with some probes offering concentration-independent measurements. researchgate.net

Table 2: Advanced Analytical Techniques for Chiral Analysis

| Analytical Technique | Principle | Potential Application for this compound |

| Real-time Fluorescence Assays | Formation of fluorescent diastereomeric complexes with distinct spectral properties. nih.gov | High-throughput screening of catalysts and conditions for the stereoselective synthesis of the target compound. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. nih.gov | Real-time monitoring of enantiomeric excess during synthesis or resolution, potentially coupled with machine learning for complex mixture analysis. nih.gov |

| NMR Spectroscopy with Chiral Probes | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. acs.org | Accurate determination of enantiomeric purity in crude reaction mixtures, aiding in reaction optimization. acs.org |

| Single-Molecule Conductance | Measuring current through a single-molecule junction to detect changes in chirality based on the chirality-induced spin selectivity (CISS) effect. nih.gov | Fundamental studies of the mechanisms of stereoselective reactions involving the piperazine core. nih.gov |

| Stereodynamic Chiroptical Probes | A racemic probe that interacts with a chiral analyte to produce an amplified chiroptical signal (e.g., in CD spectra). researchgate.net | Rapid, sensitive, and potentially concentration-independent determination of the enantiomeric excess of the final product or chiral intermediates. researchgate.net |

Expansion of Applications in Emerging Areas of Catalysis and Probe Development

The rigid, chiral structure of this compound makes it an attractive scaffold for applications beyond its role as a simple building block. Future research is expected to leverage its unique stereochemistry in the development of novel catalysts and molecular probes.

In asymmetric catalysis, chiral diamines and their derivatives are valuable ligands for transition metals, creating a chiral environment that can induce high stereoselectivity in a variety of reactions. numberanalytics.com The this compound core could be functionalized to create novel bidentate or polydentate ligands for metal-catalyzed reactions such as asymmetric hydrogenation, C-C bond formation, or oxidation reactions. The cage-like structure of related polyaza compounds has been shown to stabilize metal complexes for catalysis. cnr.it The specific steric and electronic properties conferred by the three methyl groups could lead to unique selectivity profiles compared to existing ligands.

Furthermore, the piperazine scaffold is ideal for the design of chiral fluorescent probes. By attaching fluorophores and recognition sites to the piperazine ring, it is possible to create sensors that can detect and quantify chiral molecules. sioc-journal.cn Such probes can exhibit enantioselective fluorescence responses, allowing for the determination of both the concentration and enantiomeric excess of target analytes like amino acids. sioc-journal.cn The development of probes based on this compound could provide new tools for chiral analysis in fields ranging from synthetic chemistry to biomedical diagnostics.

Table 3: Potential Future Applications for this compound

| Application Area | Rationale | Specific Research Directions |

| Asymmetric Catalysis | The chiral diamine structure is a proven motif for effective chiral ligands. numberanalytics.com The specific stereochemistry could impart unique selectivity. | Synthesis of novel bidentate ligands for asymmetric hydrogenation, transfer hydrogenation, and other stereoselective transformations. numberanalytics.commasterorganicchemistry.com |

| Chiral Fluorescent Probes | The rigid scaffold provides a defined spatial arrangement for fluorophores and binding sites, enabling enantioselective recognition. sioc-journal.cn | Design and synthesis of probes for the ratiometric sensing of chiral biomolecules (e.g., amino acids, hydroxy acids) with high sensitivity. sioc-journal.cn |

| Organocatalysis | Chiral amines are effective organocatalysts for reactions like Michael additions and aldol (B89426) reactions. | Investigation of the piperazine derivative as a catalyst itself or as a precursor to more complex organocatalysts for C-C bond-forming reactions. |

| Chiral Derivatizing Agents | Reaction with enantiomeric mixtures can form easily separable diastereomers for analysis by NMR or chromatography. acs.org | Development as a reagent for determining the enantiomeric purity of chiral acids, alcohols, or amines. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3R,5R)-1,3,5-trimethylpiperazine, and how are stereochemical purity and yield optimized?

- Answer : The synthesis typically involves nucleophilic substitution reactions. For example, methyl chloride or iodide can react with piperazine derivatives under controlled conditions (e.g., anhydrous solvents, nitrogen atmosphere). Stereochemical control is achieved using chiral catalysts or enantioselective reagents. Purification via high-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity .

- Key parameters :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Methylation | Methyl halides, K₂CO₃ | Introduce methyl groups |

| Stereocontrol | Chiral catalysts (e.g., (R)-BINOL) | Enantioselective synthesis |

| Purification | HPLC (C18 column, acetonitrile/H₂O) | Remove diastereomers |

Q. How is the structural configuration of this compound confirmed experimentally?

- Answer : A combination of techniques is used:

- NMR : H and C NMR identify methyl group positions and ring conformation. Nuclear Overhauser Effect (NOE) spectroscopy validates stereochemistry .

- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice data .

- Chiral HPLC : Separates enantiomers to confirm enantiopurity (>99% ee) .

Q. What are the preliminary biological screening methods for this compound?

- Answer : Initial studies focus on receptor binding assays (e.g., serotonin or dopamine receptors) and enzyme inhibition screens (e.g., monoamine oxidase). IC₅₀ values are determined via fluorescence-based assays or radioligand displacement. Computational docking (AutoDock Vina) predicts binding affinity to targets like GPCRs .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3R,5R vs. 3S,5S) impact the compound’s pharmacological activity?

- Answer : Enantiomers often show divergent bioactivity. For example, the (3R,5R) configuration may exhibit 10-fold higher affinity for serotonin receptors compared to (3S,5S), as shown in radioligand binding assays. Molecular dynamics simulations reveal differential hydrogen bonding with Asp³.³² in the receptor’s binding pocket .

- Data comparison :

| Configuration | Serotonin 5-HT₁A Kᵢ (nM) | Dopamine D₂ Kᵢ (nM) |

|---|---|---|

| (3R,5R) | 12 ± 2 | 450 ± 50 |

| (3S,5S) | 130 ± 15 | 420 ± 40 |

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

- Answer : Discrepancies arise from solvent polarity, catalyst loading, or competing side reactions (e.g., over-methylation). Systematic optimization includes:

- Design of Experiments (DoE) : Taguchi methods to test variables (temperature, solvent, catalyst ratio).

- In-situ monitoring : ReactIR or TLC tracks intermediate formation .

- Case study : Switching from DMF to THF increased yield from 45% to 72% by reducing steric hindrance during methylation .

Q. How can computational modeling guide the design of this compound derivatives with enhanced metabolic stability?

- Answer :

- ADMET prediction : Tools like SwissADME predict CYP450 metabolism hotspots. Methyl groups at 3R/5R positions reduce oxidative deamination risk.

- Metabolite identification : LC-MS/MS identifies primary metabolites (e.g., N-oxide derivatives). Structural modifications, such as fluorination at vulnerable sites, prolong half-life .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.